![molecular formula C7H5NO4S3 B2807739 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2225146-46-1](/img/structure/B2807739.png)
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system with a sulfamoyl and carboxylic acid functional group
作用机制
Target of Action
The primary target of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a carbonic anhydrase inhibitor, this compound likely binds to the active site of the enzyme, preventing it from catalyzing its usual reaction .
Biochemical Pathways
The inhibition of carbonic anhydrase II affects several biochemical pathways. Carbonic anhydrases play a role in respiration by assisting in the transport of carbon dioxide out of tissues. They also participate in the formation of gastric acid, bone resorption, and several other physiological processes. Inhibition of these enzymes can therefore have wide-ranging effects .
Result of Action
The result of the action of this compound would be the inhibition of carbonic anhydrase II, leading to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons. This could potentially affect a variety of physiological processes, including respiration and the regulation of pH .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学研究应用
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
相似化合物的比较
Similar Compounds
Thieno[2,3-b]thiophene: A simpler analog without the sulfamoyl and carboxylic acid groups.
Thieno[3,2-b]thiophene: A regioisomer with different sulfur atom positioning.
Uniqueness
5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is unique due to the presence of both sulfamoyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its simpler analogs and regioisomers.
属性
IUPAC Name |
5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIFHSJYVRQESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({[2-(2,4-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-METHOXYPHENYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2807656.png)
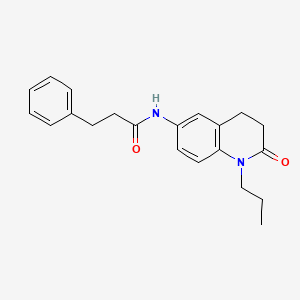
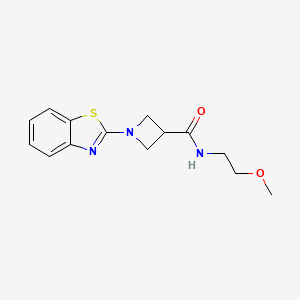
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2807664.png)
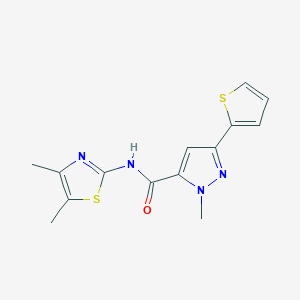
![(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2807666.png)
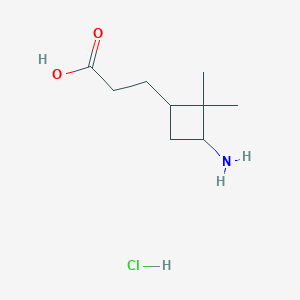

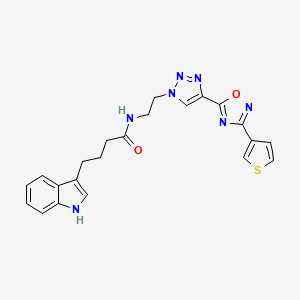
![N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2807673.png)
![4-[3-(4-fluorophenoxy)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B2807675.png)
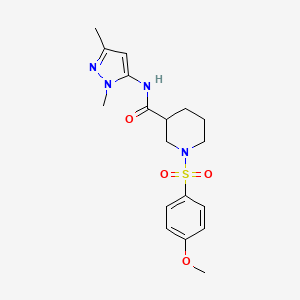

![4-chloro-3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2807678.png)
